{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a cyclohexyl group, and a benzyl ester moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through the reaction of cyclopropylamine with an appropriate acylating agent under controlled conditions.
Cyclohexyl intermediate preparation: Cyclohexylamine is reacted with a suitable acylating agent to form the cyclohexyl intermediate.
Coupling of intermediates: The cyclopropyl and cyclohexyl intermediates are coupled using a carbamate-forming reagent, such as carbonyldiimidazole, to form the desired compound.
Benzyl esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid methyl ester
- {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid ethyl ester
- {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester stands out due to its benzyl ester moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-12-18(23)22(15-10-11-15)17-9-5-4-8-16(17)21-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,20H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPGGQZONZABJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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